1H,1H-Perfluoro-1-dodecanol
CAS No.: 423-65-4
Cat. No.: VC2162438
Molecular Formula: C12H3F23O
Molecular Weight: 600.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 423-65-4 |
---|---|
Molecular Formula | C12H3F23O |
Molecular Weight | 600.11 g/mol |
IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecan-1-ol |
Standard InChI | InChI=1S/C12H3F23O/c13-2(14,1-36)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)35/h36H,1H2 |
Standard InChI Key | SHTZQFTXUMCALC-UHFFFAOYSA-N |
SMILES | C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Canonical SMILES | C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
1H,1H-Perfluoro-1-dodecanol is known by several synonyms in scientific literature, including 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecan-1-ol and 1H,1H-tricosafluoro-1-dodecanol . The compound is uniquely identified by its CAS registry number 423-65-4 . This identification system is crucial for unambiguous reference in scientific and regulatory contexts, ensuring that researchers and industry professionals can reliably track and identify this specific chemical entity.
The molecular formula of the compound is C₁₂H₃F₂₃O , which can also be expressed as CF₃(CF₂)₁₀CH₂OH to better illustrate its structural arrangement. This formula shows the characteristic feature of fluorotelomer alcohols: a perfluorinated carbon chain (in this case, 11 perfluorinated carbon atoms) with a non-fluorinated methylene group connecting to the hydroxyl functional group. The structure represents a combination of highly hydrophobic perfluorinated segment with a hydrophilic hydroxyl terminus.
Structural Representations
The structural identity of 1H,1H-perfluoro-1-dodecanol can be expressed through several standardized chemical notations. Its SMILES notation is C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O , which provides a linear string representation of the molecular structure used in chemical databases and computational chemistry.
Physical and Chemical Properties
Physical State and Appearance
1H,1H-Perfluoro-1-dodecanol exists as a solid crystalline substance at standard ambient temperature and pressure . This physical state is consistent with its relatively high molecular weight and the strong intermolecular forces characteristic of perfluorinated compounds. The crystalline nature of the compound influences its handling properties, solubility characteristics, and potential applications in laboratory and industrial settings.
Thermodynamic Properties
The compound exhibits distinct thermodynamic properties that are important for its handling, storage, and application. Its melting point ranges from 111-113°C to approximately 110°C , indicating the temperature at which the solid transitions to a liquid state. This relatively high melting point is characteristic of perfluorinated compounds with significant molecular weights.
The boiling point of 1H,1H-perfluoro-1-dodecanol is recorded as 224°C at 740 mm Hg pressure . This elevated boiling point reflects the substantial molecular weight (600.11-600.12 g/mol) and the strong intermolecular forces present in the compound. Additionally, the flash point is reported as 224°C at 740 mm Hg , suggesting that the compound has low volatility and relatively low flammability concerns under normal handling conditions.
Analytical Properties and Characterization
Mass Spectrometry Data
Mass spectrometry provides valuable data for the identification and characterization of 1H,1H-perfluoro-1-dodecanol. The predicted collision cross section (CCS) data for various adducts of the compound are valuable for analytical characterization, particularly in ion mobility spectrometry coupled with mass spectrometry. The following table presents the predicted CCS values for different adduct forms:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 600.98898 | 152.7 |
[M+Na]⁺ | 622.97092 | 152.7 |
[M+NH₄]⁺ | 618.01552 | 152.7 |
[M+K]⁺ | 638.94486 | 152.7 |
[M-H]⁻ | 598.97442 | 163.3 |
[M+Na-2H]⁻ | 620.95637 | 163.8 |
[M]⁺ | 599.98115 | 152.7 |
[M]⁻ | 599.98225 | 152.7 |
This data reveals that the protonated form of the molecule ([M+H]⁺) has an m/z value of 600.98898 with a predicted CCS of 152.7 Ų . The CCS values for negative ions are generally larger than those for positive ions, reflecting differences in ion-neutral interactions during drift through the collision gas. These parameters are crucial for analytical method development and compound identification in complex matrices.
Analytical Applications
1H,1H-Perfluoro-1-dodecanol has significant applications in analytical chemistry, particularly as an internal standard for the quantitation of fluorotelomer alcohols (FTOHs). Research has employed this compound (referred to as 11:1 FA in some studies) alongside other fluorotelomer alcohols such as 1H,1H-pentadecafluoro-1-octanol (7:1 FA), 1H,1H-perfluoro-1-nonanol (8:1 FA), and 1H,1H-perfluoro-1-decanol (9:1 FA) for quantitative analysis of perfluoroalkyl substances (PFAS) .
Applications and Uses
Laboratory Applications
The primary documented use of 1H,1H-perfluoro-1-dodecanol is in laboratory chemicals applications . Its stable chemical structure, defined physical properties, and analytical characteristics make it valuable for various research and analytical purposes. The technical grade of the compound is typically available at 90% purity for laboratory use .
The compound's utility extends to its role as an internal standard in analytical chemistry, particularly for the quantitation of other fluorotelomer alcohols and perfluoroalkyl substances in environmental samples and consumer products . This application leverages the compound's well-defined mass spectrometric properties and chemical stability.
Research Implications
Research involving perfluorinated compounds like 1H,1H-perfluoro-1-dodecanol has broader implications for understanding the environmental fate and effects of this class of chemicals. While specific research on this exact compound is limited in the provided search results, studies on similar fluorotelomer alcohols provide context for potential environmental considerations.
For instance, research has investigated the biodegradation of related compounds such as 1H,1H,2H,2H,8H,8H-perfluorododecanol (referred to as degradable telomer fluoroalcohol or DTFA) . Such studies suggest that the presence of -CH₂- groups in the fluorinated carbon backbone may enhance biodegradability through biological reactions compared to fully perfluorinated chains, which are known for their environmental persistence.
Environmental Considerations
Environmental Detection
1H,1H-Perfluoro-1-dodecanol has been detected in commercial products, particularly in waterproof impregnation spray products. Analytical studies have reported concentration levels of fluorotelomer alcohols in such products ranging from 0.5 to 330 mg L⁻¹ in Norwegian products and 0.8 to 9400 mg L⁻¹ in Swiss products . These findings highlight the presence of these compounds in consumer products and their potential for environmental release.
The analytical methods developed for detecting such compounds include paper spray combined with atmospheric pressure photoionization and high-resolution mass spectrometry (PS-APPI-HRMS) . These techniques allow for sensitive detection and quantification of neutral perfluoroalkyl substances, including fluorotelomer alcohols like 1H,1H-perfluoro-1-dodecanol, in various environmental matrices and consumer products.
Environmental Fate Considerations
While specific information on the environmental fate of 1H,1H-perfluoro-1-dodecanol is limited in the provided search results, research on similar fluorotelomer compounds provides relevant context. Studies on the biodegradation of fluorotelomer alcohols indicate that the presence of non-fluorinated carbon segments (like the terminal -CH₂OH group in 1H,1H-perfluoro-1-dodecanol) may provide sites for microbial attack and potential biodegradation .
Research on related compounds has shown that microbial biodegradation can lead to the formation of various transformation products, including shorter-chain perfluorinated compounds that may have lower bioaccumulation potential and toxicity compared to longer-chain perfluorinated substances like perfluorooctanoic acid (PFOA) . This suggests that understanding the environmental fate of compounds like 1H,1H-perfluoro-1-dodecanol is important for assessing their potential environmental impact.
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